2-Ethyl-3,5,6-trimethylquinoline
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Overview
Description
2-Ethyl-3,5,6-trimethylquinoline is an organic compound belonging to the quinoline family Quinoline derivatives are known for their diverse applications in various fields, including chemistry, biology, and medicine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-3,5,6-trimethylquinoline can be achieved through various methods. One common approach involves the Friedländer synthesis, which typically uses aniline and a β-ketoester as starting materials. The reaction proceeds in the presence of an acid catalyst, such as sulfuric acid, and involves heating to facilitate cyclization and dehydration steps .
Industrial Production Methods
Industrial production of quinoline derivatives often involves large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced catalytic systems can enhance the production process, making it more cost-effective and scalable.
Chemical Reactions Analysis
Types of Reactions
2-Ethyl-3,5,6-trimethylquinoline undergoes various chemical reactions, including:
Oxidation: This reaction can convert the compound into its corresponding N-oxide derivative.
Reduction: Reduction reactions can yield tetrahydroquinoline derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the reagents used.
Scientific Research Applications
2-Ethyl-3,5,6-trimethylquinoline has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Explored for its potential use in developing new pharmaceuticals, particularly in the treatment of malaria and other infectious diseases.
Industry: Utilized in the production of dyes, agrochemicals, and as an intermediate in organic synthesis
Mechanism of Action
The mechanism of action of 2-Ethyl-3,5,6-trimethylquinoline involves its interaction with various molecular targets. In biological systems, it can interact with enzymes and receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways depend on the specific application and the functional groups present on the quinoline ring .
Comparison with Similar Compounds
Similar Compounds
Quinoline: The parent compound of 2-Ethyl-3,5,6-trimethylquinoline, known for its use in antimalarial drugs.
Isoquinoline: A structural isomer of quinoline with different chemical properties and applications.
2-Methylquinoline: A simpler derivative with fewer methyl groups, used in similar applications but with different reactivity.
Uniqueness
This compound is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of multiple methyl groups and an ethyl group can enhance its lipophilicity and potentially improve its interaction with biological membranes and targets .
Properties
CAS No. |
88499-94-9 |
---|---|
Molecular Formula |
C14H17N |
Molecular Weight |
199.29 g/mol |
IUPAC Name |
2-ethyl-3,5,6-trimethylquinoline |
InChI |
InChI=1S/C14H17N/c1-5-13-10(3)8-12-11(4)9(2)6-7-14(12)15-13/h6-8H,5H2,1-4H3 |
InChI Key |
DWVMZHCFYKJQGY-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC2=C(C=C1C)C(=C(C=C2)C)C |
Origin of Product |
United States |
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